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molecular formula C11H12O4 B1620303 5,7-Dihydroxy-2,2-dimethylchroman-4-one CAS No. 883-09-0

5,7-Dihydroxy-2,2-dimethylchroman-4-one

Cat. No. B1620303
M. Wt: 208.21 g/mol
InChI Key: JFWGYKRUMPKNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538123B2

Procedure details

40 ml of methanesulfonic acid was added to 1.99 g of diphosphorus pentoxide under nitrogen atmosphere. Thereafter, a mixture consisting of 3.15 g of 1,3,5-trihydroxybenzene and 3,3-dimethylacrylic acid was added to the reaction solution at 70° C. The reaction solution was stirred at 70° C. for 30 minutes and then cooled to a room temperature. The reaction solution was added to ice water, followed by extraction with ethyl acetate. The extract was washed with water and a saturated sodium chloride aqueous solution. The organic layer was dried over magnesium sulfate and then concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate), so as to obtain 2.81 g of the subject compound.
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.99 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[OH:15][C:16]1[CH:21]=[C:20]([OH:22])[CH:19]=[C:18]([OH:23])[CH:17]=1.[CH3:24][C:25]([CH3:30])=[CH:26][C:27](O)=[O:28]>CS(O)(=O)=O>[OH:15][C:16]1[CH:21]=[C:20]([OH:22])[CH:19]=[C:18]2[C:17]=1[C:27](=[O:28])[CH2:26][C:25]([CH3:30])([CH3:24])[O:23]2

Inputs

Step One
Name
Quantity
3.15 g
Type
reactant
Smiles
OC1=CC(=CC(=C1)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC(=O)O)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.99 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at 70° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction solution at 70° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to a room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=C2C(CC(OC2=CC(=C1)O)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.81 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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